2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide
Overview
Description
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
The synthesis of 2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Starting Materials: Aniline, 2-nitrobenzaldehyde, pyruvic acid.
Doebner Reaction: The initial step involves the Doebner reaction, where aniline reacts with 2-nitrobenzaldehyde and pyruvic acid to form a quinoline derivative.
Amidation: The quinoline derivative undergoes amidation to introduce the carboxamide group.
Reduction: The nitro group is reduced to an amine.
Acylation and Amination: The final steps involve acylation and amination to introduce the phenyl and sulfamoylphenyl groups.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form fused ring systems.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide has several scientific research applications, including :
Medicinal Chemistry: The compound is studied for its potential antibacterial, anticancer, and anti-inflammatory properties.
Biological Research: It is used in research related to enzyme inhibition and protein interactions.
Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.
Pharmacology: Research focuses on its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell pathways to induce apoptosis.
Comparison with Similar Compounds
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can be compared with other quinoline derivatives, such as :
2-phenyl-quinoline-4-carboxylic acid: Similar structure but lacks the sulfamoylphenyl group.
4-hydroxy-2-quinolones: Differ in the functional groups attached to the quinoline ring.
2-phenyl-2-(phenylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide: Similar but with different substituents on the quinoline ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c25-31(29,30)19-12-10-17(11-13-19)14-15-26-24(28)21-16-23(18-6-2-1-3-7-18)27-22-9-5-4-8-20(21)22/h1-13,16H,14-15H2,(H,26,28)(H2,25,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPKGCISCIBPRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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